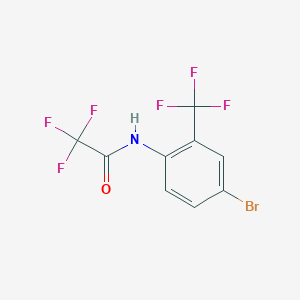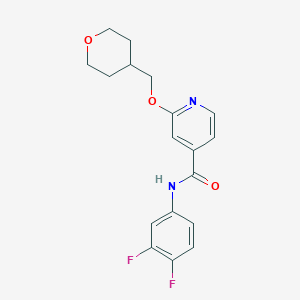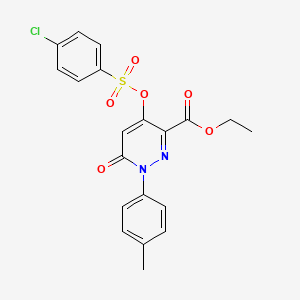
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group and a p-tolyl group . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic substituent . The p-tolyl group is a derivative of toluene and contains a sulfonyl chloride functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that sulfonyl groups and p-tolyl groups are commonly used in organic synthesis . For example, sulfonyl groups can be obtained from a sulfonic acid by the removal of the hydroxyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The sulfonyl group can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .Chemical Reactions Analysis
Sulfonyl groups can participate in a variety of chemical reactions. For instance, they can be reduced to the sulfide with DIBALH .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, sulfonyl groups can affect the acidity and reactivity of adjacent atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds with the 4-chlorophenylsulfonyl moiety have shown promising results as antimicrobial agents. They have been tested against various bacterial and fungal strains, showing effectiveness in combating Gram-positive pathogens . This suggests that our compound could be developed into novel antimicrobial drugs, particularly for treating biofilm-associated infections caused by bacteria like Enterococcus faecium .
Antibiofilm Agents
The ability to disrupt biofilms is crucial in treating chronic infections. The structural features of the compound, especially the sulfonyl group, may provide it with the capability to act as an antibiofilm agent. This application is significant in medical devices and implants where biofilm formation can lead to serious infections .
Antioxidant Applications
The compound’s potential for antioxidant activity has been explored through various assays like DPPH, ABTS, and ferric reducing power assays. Antioxidants are vital in pharmaceuticals and food industries for preventing oxidation and prolonging shelf life .
Toxicity Testing
Toxicity is a critical factor in drug development. The compound has been assessed for toxicity using alternative testing methods like freshwater cladoceran Daphnia magna . Such studies are essential for evaluating the environmental impact and safety of new chemical entities .
Drug Design Scaffold
The diphenyl sulfone scaffold present in the compound is a valuable feature in drug design. It provides a framework upon which various pharmacophores can be built, leading to the development of drugs with diverse therapeutic effects .
In Silico Studies for Mechanism of Action
In silico studies are computational methods used to predict the biological activity and mechanism of action of compounds. The compound could be subjected to such studies to understand its interaction with biological targets, which is beneficial in the early stages of drug discovery .
Antifungal Applications
The compound’s structure suggests potential efficacy against fungal strains, such as Candida albicans . Developing antifungal agents is crucial due to the rising incidence of fungal infections and resistance to existing medications .
Anti-HIV Activity
While not directly related to the compound , similar structures have been synthesized and screened for anti-HIV activity. This indicates that with further modification, our compound could potentially be explored for its efficacy against HIV strains .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-10-6-14(21)7-11-16)12-18(24)23(22-19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVDEJVNOGVEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


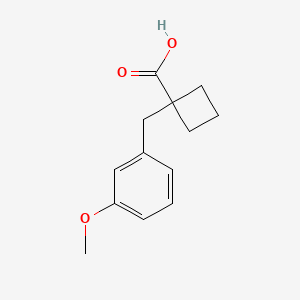
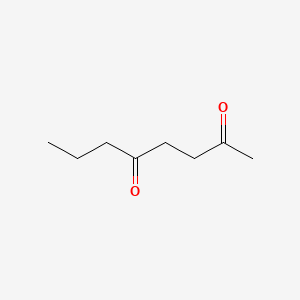

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2874585.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)
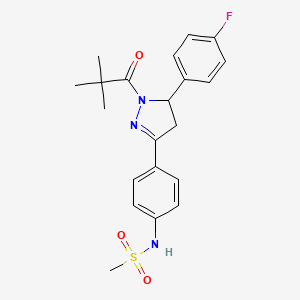
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2874588.png)
![Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2874589.png)
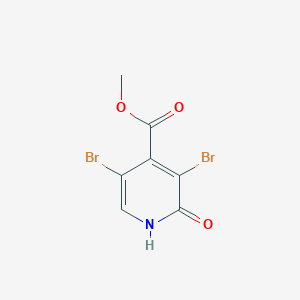
![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874595.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)
